N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
CAS No.: 82559-19-1
Cat. No.: VC17341801
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82559-19-1 |
|---|---|
| Molecular Formula | C15H19N3O3S |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(5-butan-2-yl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
| Standard InChI | InChI=1S/C15H19N3O3S/c1-5-9(2)14-17-18-15(22-14)16-13(19)12-10(20-3)7-6-8-11(12)21-4/h6-9H,5H2,1-4H3,(H,16,18,19) |
| Standard InChI Key | LMHYZJMXKRZVCD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(5-butan-2-yl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide, reflects its three key components:
-
A 1,3,4-thiadiazole ring containing sulfur and nitrogen atoms at positions 1, 3, and 4.
-
A butan-2-yl group (-CH(CHCH)CHCH) attached to the thiadiazole’s fifth position.
-
A 2,6-dimethoxybenzamide group linked via an amide bond to the thiadiazole’s second position .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 321.4 g/mol | |
| logP (Partition Coefficient) | 3.21 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Polar Surface Area | 62.63 Ų |
The logP value of 3.21 indicates moderate lipophilicity, suggesting reasonable membrane permeability, while the polar surface area aligns with potential bioavailability . The canonical SMILES string (CCC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC) provides a standardized representation of its structure.
Spectroscopic and Analytical Characterization
Table 2: Hypothetical Spectral Data (Based on Analogues )
| Technique | Key Signals |
|---|---|
| H NMR | - δ 1.0–1.4 (m, 7H, butan-2-yl CH/CH) - δ 3.8 (s, 6H, OCH) - δ 7.2–7.4 (m, 3H, aromatic H) |
| IR | - 1701 cm (amide C=O) - 1246 cm (C-O-C) - 752 cm (C-S) |
| MS | - [M+H] at m/z 322.4 |
The InChIKey (LMHYZJMXKRZVCD-UHFFFAOYSA-N) serves as a unique identifier for databases and computational studies.
| Activity | Mechanism of Action | Evidence Level |
|---|---|---|
| Anticancer | Tubulin polymerization inhibition | Analogues |
| Herbicidal | Photosystem II disruption | Patents |
| Antibacterial | Enoyl-ACP reductase inhibition | Class data |
Research Gaps and Future Directions
-
Synthetic Optimization: Detailed protocols for large-scale production and yield improvement are lacking.
-
Biological Screening: No in vitro or in vivo data exists for this specific compound. Priority targets include kinase inhibition assays and antimicrobial panels.
-
Computational Modeling: Molecular docking studies could predict interactions with biological targets like β-tubulin or ALS enzymes.
-
Structure-Activity Relationships (SAR): Systematic modification of the butan-2-yl and dimethoxy groups may enhance potency or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume